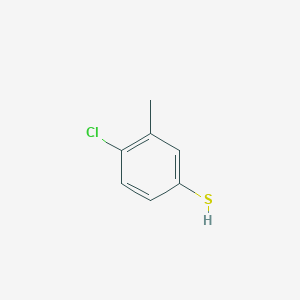
4-Chloro-3-methylthiophenol
Overview
Description
4-Chloro-3-methylthiophenol is a chemical compound with the molecular formula C7H7ClS and a molecular weight of 158.65 . It is used in biochemical research .
Synthesis Analysis
While specific synthesis methods for 4-Chloro-3-methylthiophenol were not found, a related compound, 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol, was synthesized and characterized by physical and spectral methods .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methylthiophenol consists of a thiophenol ring with a chlorine atom at the 4th position and a methyl group at the 3rd position . More detailed structural analysis would require advanced techniques such as 3D electron diffraction .
Physical And Chemical Properties Analysis
4-Chloro-3-methylthiophenol has a molecular weight of 158.65 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .
Scientific Research Applications
Fluorescent Probe Development
“4-Chloro-3-methylthiophenol” has been used in the development of a fluorescent probe (QFR) for the detection of 4-methylthiophenol . This probe has been synthesized with a simple but highly effective structure . It has high selectivity, a low detection limit (116 nM), and a fast response speed (20 min) . Interestingly, this probe can detect 4-methylthiophenol without responding to thiophenol .
Environmental Monitoring
The fluorescent probe developed using “4-Chloro-3-methylthiophenol” has shown great potential in environmental monitoring . The probe demonstrated good results in the determination of the recovery rate (92.28% to 110.1%) of actual water samples . This makes it a valuable tool for detecting the presence of trace amounts of thiophenols, which are considered important environmental pollutants .
Proteomics Research
“4-Chloro-3-methylthiophenol” is also used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in various biochemical reactions and processes that are essential in this field .
Synthesis of Organic Substances
Thiophenol and substituted thiophenols, such as 4-methylthiophenol, are important intermediates in the synthesis of organic substances . They have been applied to the synthesis of dyes, pharmaceuticals, pesticides, etc .
Biological Systems
Thiophenol and substituted thiophenols are not only important molecules in biological systems but also important intermediates in the synthesis of organic substances . For example, cysteine (Cys) is an aliphatic thiol with a wide range of biological functions .
Toxicity Studies
Thiophenols such as 4-methylthiophenol are highly toxic corrosive substances and highly toxic pollutants . When used as preservatives, they can produce wastes that have an impact on the environment . Therefore, “4-Chloro-3-methylthiophenol” can be used in toxicity studies to understand the impact of these compounds on the environment and human health .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation, but this is speculative and would need to be confirmed by further studies.
Result of Action
properties
IUPAC Name |
4-chloro-3-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKWCYVLTDUGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938040 | |
| Record name | 4-Chloro-3-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylthiophenol | |
CAS RN |
17178-00-6 | |
| Record name | 4-Chloro-3-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




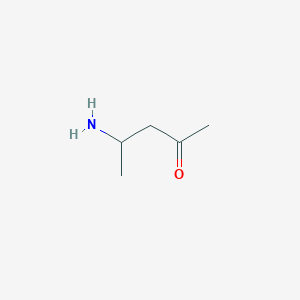
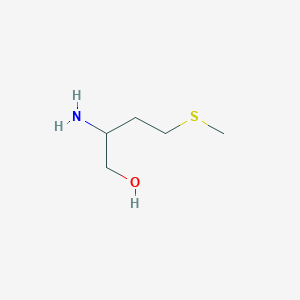
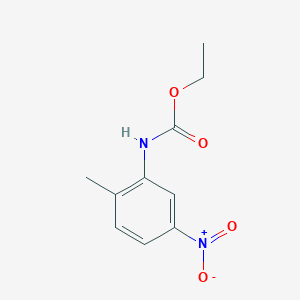

![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)

![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
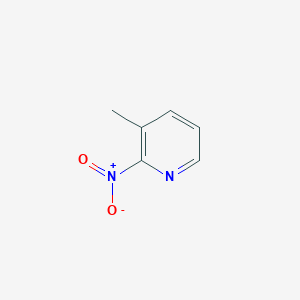
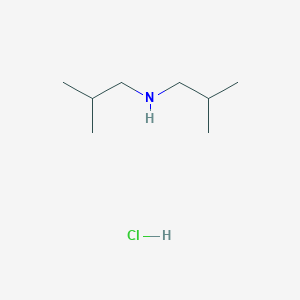
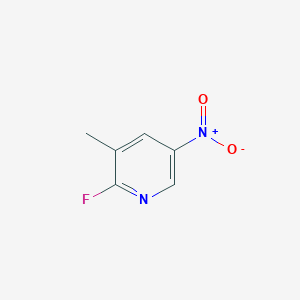

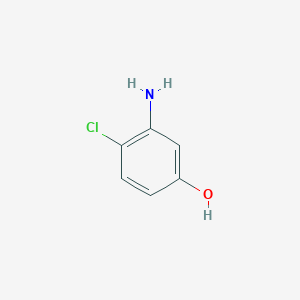
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)